molecular formula C22H18N4O4 B1668568 Chaetominine CAS No. 918659-56-0

Chaetominine

Katalognummer B1668568
CAS-Nummer: 918659-56-0
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: GEURDGODABUDHB-TYTLQBBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chaetominine is an alkaloid that has been found in the genus Chaetomium, which is one of the largest genera of saprobic ascomycetes with more than 300 species worldwide . Many species in this genus are known to produce a wide range of natural products, most of which have a broad spectrum of biological activities .


Synthesis Analysis

The total synthesis of the alkaloid chaetominine has been achieved in four steps with an overall yield of 33.4% . Key features of the synthesis strategy include a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, lactamization reaction sequence, and the use of a nitro group as a latent amino group for the one-pot construction of the quinazolinone ring .


Molecular Structure Analysis

Chaetominine has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .


Chemical Reactions Analysis

The synthesis of chaetominine involves a one-pot cascade indole epoxidation, epoxide ring-opening cyclization, and lactamization reaction sequence . This constitutes a step economical, redox economical, and protecting group-free total synthesis .


Physical And Chemical Properties Analysis

Chaetominine has a molecular formula of C22H18N4O4 . Its average mass is 402.403 Da and its monoisotopic mass is 402.132813 Da .

Wissenschaftliche Forschungsanwendungen

Biologically Active Secondary Metabolites

Chaetominine is a secondary metabolite produced by the genus Chaetomium . This genus is known to produce a wide range of natural products, many of which have a broad spectrum of biological activities . Chaetominine, as one of these metabolites, has potential biotechnological applications with a market value beyond those in human health, medicine, industrial production, food, or agricultural industries .

Cytotoxicity

Chaetominine has been found to exhibit significant cytotoxic activity against the human leukemia cell line K562 . This cytotoxic activity makes it a potential candidate for anti-cancer treatments .

Apoptosis Induction

In addition to its cytotoxic effects, Chaetominine has been shown to induce apoptotic cell death in the K562 leukemia cell line . This suggests that it could be used in therapies aimed at triggering programmed cell death in cancer cells .

Antifungal Activity

Chaetominine, along with other metabolites produced by Chaetomium, has been evaluated in vitro for antifungal activity . This suggests potential applications in the treatment of fungal infections .

Antioxidant Activity

Chaetominine has also been evaluated for its antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and thus Chaetominine could potentially be used in treatments aimed at reducing oxidative stress .

α-Glucosidase Inhibitory Activity

Chaetominine has been evaluated for its α-glucosidase inhibitory activities . α-Glucosidase inhibitors are used in the management of diabetes, suggesting a potential application of Chaetominine in diabetes treatment .

Enhancement of Production through Biotechnology

The pharmacological research of Chaetominine has been restricted by low yields in submerged culture . However, biotechnological strategies are being developed to enhance the production of Chaetominine, which could facilitate its wider application in various fields .

Zukünftige Richtungen

Chaetominine has potential biotechnological applications with a market value beyond those in human health, medicine, industrial production, food, or agricultural industries . Its cytotoxic effects against human leukemia K562 and colon cancer SW1116 cell lines suggest that it could be a potential anti-cancer therapeutic agent .

Eigenschaften

IUPAC Name

(1S,10S,13R,15S)-1-hydroxy-10-methyl-13-(4-oxoquinazolin-3-yl)-8,11-diazatetracyclo[6.6.1.02,7.011,15]pentadeca-2,4,6-triene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-12-18(27)26-16-9-5-3-7-14(16)22(30)10-17(20(29)25(12)21(22)26)24-11-23-15-8-4-2-6-13(15)19(24)28/h2-9,11-12,17,21,30H,10H2,1H3/t12-,17+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURDGODABUDHB-TYTLQBBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C3N1C(=O)C(CC3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H]3N1C(=O)[C@@H](C[C@@]3(C4=CC=CC=C42)O)N5C=NC6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582495
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chaetominine

CAS RN

918659-56-0
Record name chaetomimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2S,4R,5aS,9cS)-5a-Hydroxy-2-methyl-4-(4-oxoquinazolin-3(4H)-yl)-4,5,5a,9c-tetrahydro-3H-2a,9b-diazacyclopenta[jk]fluorene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chaetominine
Reactant of Route 2
Chaetominine
Reactant of Route 3
Chaetominine
Reactant of Route 4
Chaetominine
Reactant of Route 5
Chaetominine
Reactant of Route 6
Chaetominine

Q & A

Q1: What is the primary mechanism of action of chaetominine in cancer cells?

A1: Chaetominine has been shown to induce apoptosis, a form of programmed cell death, in human leukemia K562 cells. [, ] This apoptotic effect is primarily mediated through the intrinsic mitochondrial pathway. []

Q2: How does chaetominine trigger apoptosis via the intrinsic mitochondrial pathway?

A2: Chaetominine treatment leads to an increase in the Bax/Bcl-2 ratio, a key indicator of apoptotic potential. [] This change disrupts mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates Apaf-1, leading to the activation of caspase-9 and subsequently, caspase-3, the executioner caspase responsible for dismantling the cell during apoptosis. []

Q3: Does chaetominine impact the cell cycle?

A3: Yes, chaetominine induces cell cycle arrest in both human leukemia K562 cells and colon cancer SW1116 cells. [] Interestingly, the specific phase of arrest differs between the cell lines. K562 cells undergo S-phase arrest, while SW1116 cells experience G1-phase arrest. []

Q4: What molecular mechanisms are involved in chaetominine-induced cell cycle arrest?

A4: In SW1116 cells, chaetominine upregulates p53, p21, checkpoint kinase 2 (Chk2), and phosphorylated ataxia telangiectasia mutated (p-ATM). [] It also reduces the expression of cyclin E and cyclin-dependent kinases (CDKs) 2 and 4 at the mRNA level. [] These findings suggest that chaetominine influences G1-phase arrest in SW1116 cells through the p53/p21 and ATM/Chk2 signaling pathways. []

Q5: Does chaetominine impact multidrug resistance in cancer cells?

A5: Research suggests that chaetominine can reduce multidrug resistance mediated by MRP1 (multidrug resistance protein 1) in K562/Adr human leukemia cells. [] This effect is linked to the inhibition of the PI3K/Akt/Nrf2 signaling pathway, which plays a role in regulating drug efflux pumps like MRP1. []

Q6: What is the molecular formula and weight of chaetominine?

A6: Chaetominine has the molecular formula C21H22N4O3 and a molecular weight of 378.43 g/mol. []

Q7: What spectroscopic techniques are used to characterize chaetominine?

A7: Various spectroscopic methods are employed to elucidate the structure of chaetominine, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , ]

Q8: Is there information available regarding the stability of chaetominine under various storage conditions?

A8: While specific stability data under different storage conditions is limited in the provided literature, research suggests that optimizing fermentation conditions can enhance chaetominine production. [, ] For example, the addition of ammonium acetate as a nitrogen source significantly improved chaetominine yield in submerged fermentation of Aspergillus fumigatus CY018. []

Q9: Has the structure-activity relationship of chaetominine been investigated?

A9: While comprehensive SAR studies are limited in the provided literature, the synthesis and bioactivity evaluation of covalent inhibitors derived from chaetominine has been reported. [] This suggests ongoing efforts to explore how structural modifications impact the compound's activity.

Q10: What is the in vitro efficacy of chaetominine against cancer cell lines?

A10: Chaetominine exhibits potent cytotoxic activity against various cancer cell lines. Notably, it shows strong inhibitory effects against human leukemia K562 cells with an IC50 value of 35 nM. [] Additionally, chaetominine demonstrates cytotoxicity against human colon cancer SW1116 cells. [, ]

Q11: Has the efficacy of chaetominine been tested in animal models of cancer?

A11: While the provided literature doesn't explicitly mention in vivo studies using chaetominine in cancer models, its potent in vitro cytotoxicity against human cancer cell lines warrants further investigation in preclinical settings.

Q12: What analytical techniques are used to quantify chaetominine?

A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for both the isolation and quantification of chaetominine. [, ]

Q13: Have macroporous resins been explored for chaetominine purification?

A13: Yes, research indicates that macroporous resins can be used for the preparative separation and purification of chaetominine from Aspergillus fumigatus mycelia. [] This approach highlights the potential for efficient large-scale purification of the compound.

Q14: What research tools and resources are crucial for advancing chaetominine research?

A14: Advancements in chaetominine research necessitate access to:

    Q15: What are the key milestones in chaetominine research?

    A15: Significant milestones include:

    • Initial isolation and characterization: First reported in 2010 from the endophytic fungus Chaetomium sp. IFB-E015. []
    • Elucidation of the apoptotic mechanism: Demonstrated to induce apoptosis via the intrinsic mitochondrial pathway in human leukemia K562 cells. []
    • Identification of cell cycle effects: Shown to induce S-phase arrest in K562 cells and G1-phase arrest in SW1116 cells. []
    • Total synthesis achievements: Several total syntheses of (-)-chaetominine have been reported, showcasing its complex structure and paving the way for analog development. [, , , , , , , , ]

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.